

Physical and chemical properties of Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate
Cat. No.:	B179312

[Get Quote](#)

An In-depth Technical Guide on Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate** is not readily available in the public domain. This guide provides comprehensive information on the closely related precursor, 2-(Methylthio)pyrimidine-4,5-dicarboxylic acid, and outlines a standard experimental protocol for the synthesis of the target diethyl ester. All data presented below pertains to 2-(Methylthio)pyrimidine-4,5-dicarboxylic acid unless otherwise specified.

Core Compound Properties: 2-(Methylthio)pyrimidine-4,5-dicarboxylic Acid

This section details the known physical and chemical properties of the parent dicarboxylic acid, a key intermediate for the synthesis of its diethyl ester.

Table 1: Physical and Chemical Properties of 2-(Methylthio)pyrimidine-4,5-dicarboxylic Acid

Property	Value
CAS Number	149771-16-4 [1]
Molecular Formula	C ₇ H ₆ N ₂ O ₄ S [1]
Molecular Weight	214.20 g/mol [1]
Appearance	Not specified in search results
Melting Point	Not specified in search results
Boiling Point	Not specified in search results
Solubility	Not specified in search results
SMILES	CSC1=NC=C(C(=N1)C(=O)O)C(=O)O [1]

Table 2: Computed Properties of 2-(Methylthio)pyrimidine-4,5-dicarboxylic Acid

Property	Value
Topological Polar Surface Area (TPSA)	100.38 Å ² [1]
LogP	0.5949 [1]
Hydrogen Bond Acceptors	5 [1]
Hydrogen Bond Donors	2 [1]
Rotatable Bonds	3 [1]

Experimental Protocols: Synthesis of Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate

The following is a proposed experimental protocol for the synthesis of **Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate** via Fischer-Speier esterification of 2-(Methylthio)pyrimidine-4,5-dicarboxylic acid. This method is based on standard procedures for the esterification of related pyridine and pyrimidine dicarboxylic acids.

Objective: To synthesize **Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate** from 2-(Methylthio)pyrimidine-4,5-dicarboxylic acid and ethanol in the presence of an acid catalyst.

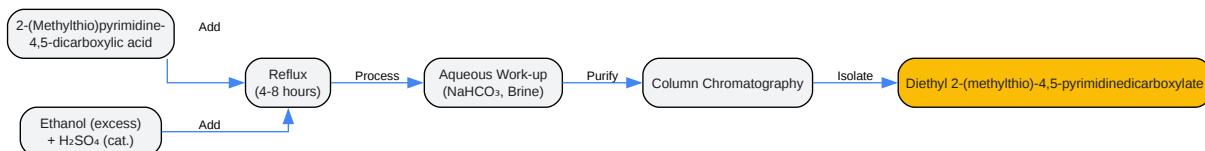
Materials:

- 2-(Methylthio)pyrimidine-4,5-dicarboxylic acid
- Absolute Ethanol (reagent grade)
- Concentrated Sulfuric Acid (H_2SO_4)
- Sodium Bicarbonate (NaHCO_3), saturated aqueous solution
- Brine (saturated NaCl aqueous solution)
- Anhydrous Sodium Sulfate (Na_2SO_4) or Magnesium Sulfate (MgSO_4)
- Ethyl Acetate (reagent grade)
- Hexane (reagent grade)
- Deionized Water

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Glassware for extraction and filtration
- Thin-layer chromatography (TLC) apparatus

- Silica gel for column chromatography


Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-(Methylthio)pyrimidine-4,5-dicarboxylic acid in an excess of absolute ethanol (e.g., 10-20 equivalents).
- Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 equivalents) to the suspension.
- Reflux: Heat the reaction mixture to a gentle reflux and maintain for 4-8 hours. The progress of the reaction should be monitored by TLC, observing the disappearance of the starting material and the appearance of the product spot.
- Work-up:
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Remove the excess ethanol using a rotary evaporator.
 - Dissolve the residue in ethyl acetate.
 - Carefully transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Caution: CO₂ evolution may cause pressure buildup.
 - Wash the organic layer sequentially with deionized water and brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter.
- Purification:
 - Concentrate the filtrate under reduced pressure to yield the crude product.
 - Purify the crude **Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate** by silica gel column chromatography, using a suitable eluent system such as a gradient of ethyl acetate in hexane.

- Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods, including ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Mandatory Visualizations

Diagram 1: Proposed Synthesis of **Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate**

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate**.

Biological Activity and Signaling Pathways

There is no information available in the searched results regarding the biological activity or involvement in any signaling pathways for either **Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate** or its parent dicarboxylic acid. Research in this area would be required to elucidate any potential applications in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [Physical and chemical properties of Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b179312#physical-and-chemical-properties-of-diethyl-2-methylthio-4-5-pyrimidinedicarboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com